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The Molecular Glue CC-885: A Technical Guide to GSPT1 Ubiquitination and Degradation

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Compound of Interest		
Compound Name:	MC-VC-PABC-amide-PEG1-CH2-	
	CC-885	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which the Cereblon (CRBN) E3 ligase modulator, CC-885, induces the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1. This document provides a comprehensive overview of the core mechanism, quantitative data on protein interactions and degradation kinetics, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows.

Core Mechanism of Action

CC-885 functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[1] In this case, CC-885 facilitates the formation of a stable ternary complex between the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), and the neosubstrate GSPT1. [2][3]

The glutarimide moiety of CC-885 binds to a specific pocket in CRBN.[2] This binding event alters the surface of CRBN, creating a new interface that is recognized by a structural degron on GSPT1, specifically a β-hairpin motif.[2][4][5] The formation of this ternary complex (CRBN-CC-885-GSPT1) brings GSPT1 into proximity with the E3 ligase machinery. This proximity allows for the efficient polyubiquitination of GSPT1, marking it for recognition and degradation by the 26S proteasome.[6][7] The degradation of GSPT1 leads to impaired translation



termination and activation of the integrated stress response, ultimately resulting in p53-independent cell death in cancer cells.[8][9]

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinities of the ternary complex and the degradation kinetics of GSPT1 induced by CC-885 and its analogs.

Interaction	Method	Affinity (K_D / IC_50)	Reference
CC-885 - CRBN - GSPT1	MicroScale Thermophoresis (MST)	K_D = 1.8 nM	[1]
CC-885 - CRBN - GSPT1	Fluorescence Polarization (FP) Assay	IC_50 = 18 nM	[1]
CC-90009 - CRBN - GSPT1	Fluorescence Polarization (FP) Assay	IC_50 = 824 nM	[1]

Table 1: Ternary Complex Binding Affinities. This table presents the binding affinities of the ternary complexes formed by molecular glues, CRBN, and GSPT1, as determined by different biophysical methods.

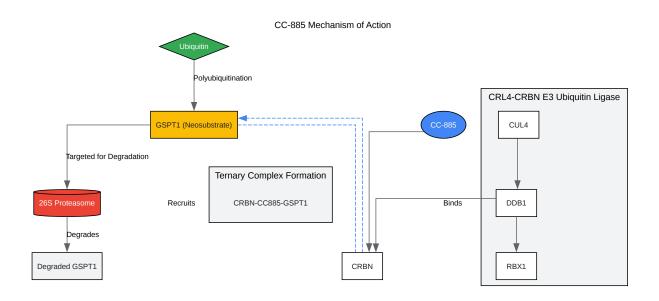


Compound	Cell Line	Time (h)	DC_50	D_max	Reference
Compound 6 (CC-885 analog)	MV4-11	4	3.2 nM	>90%	
Compound 6 (CC-885 analog)	MV4-11	24	2.1 nM	>95%	
Compound 7 (CC-885 analog)	MV4-11	4	100 nM	60%	_
Compound 7 (CC-885 analog)	MV4-11	24	10 nM	90%	

Table 2: GSPT1 Degradation Kinetics. This table summarizes the half-maximal degradation concentration (DC_50_) and maximum degradation (D_max_) of GSPT1 in response to treatment with CC-885 analogs.

Signaling Pathway and Experimental Workflows

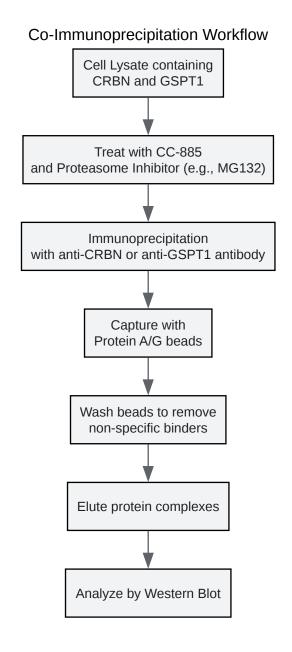




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Caption: CC-885 mediated GSPT1 ubiquitination and degradation pathway.

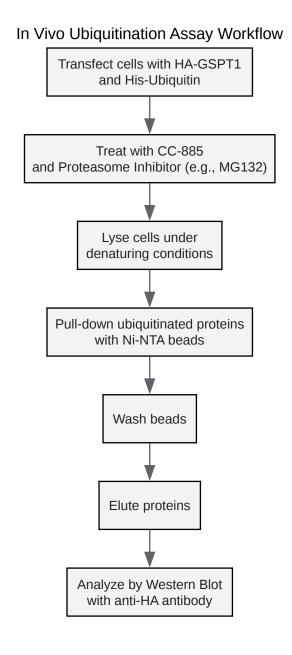




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Caption: Co-Immunoprecipitation experimental workflow.





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Caption: In vivo ubiquitination assay experimental workflow.

Experimental Protocols Co-Immunoprecipitation (Co-IP) to Detect CRBN-GSPT1 Interaction

This protocol is adapted from methodologies described for detecting protein-protein interactions induced by molecular glues.[5][7]



1. Cell Culture and Treatment:

- Culture cells (e.g., HEK293T) to 70-80% confluency.
- Treat cells with a proteasome inhibitor (e.g., 10 μM MG132) and a neddylation inhibitor (e.g., 1 μM MLN4924) for 3-4 hours prior to CC-885 treatment to prevent degradation of the target protein.
- Add CC-885 (e.g., 10 μM) or DMSO (vehicle control) to the cell culture medium and incubate for an additional 2-4 hours.

2. Cell Lysis:

- · Wash cells with ice-cold PBS.
- Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 10% glycerol) supplemented with protease and phosphatase inhibitors.
- · Incubate on ice for 20 minutes with gentle rocking.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate).
- 3. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge and collect the supernatant.
- Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-CRBN or anti-HA for tagged GSPT1) overnight at 4°C with gentle rotation.
- Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- 4. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.



- Wash the beads 3-5 times with ice-cold lysis buffer.
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
- 5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Probe the membrane with primary antibodies against the prey protein (e.g., anti-GSPT1 or anti-CRBN) and the bait protein.
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Ubiquitination Assay

This protocol is a generalized procedure based on standard in vivo ubiquitination assays.[7]

- 1. Cell Transfection and Treatment:
- Co-transfect cells (e.g., HEK293T) with plasmids encoding for tagged GSPT1 (e.g., HA-GSPT1) and tagged ubiquitin (e.g., His-Ubiquitin).
- After 24-48 hours, treat the cells with a proteasome inhibitor (e.g., 10 μM MG132) for 4 hours.
- Add CC-885 (e.g., 1 μM) or DMSO for the final 4 hours of incubation.
- 2. Cell Lysis under Denaturing Conditions:
- Wash cells with ice-cold PBS.



- Lyse cells in a denaturing buffer (e.g., 6 M guanidine-HCl, 0.1 M Na2HPO4/NaH2PO4, 10 mM imidazole, pH 8.0) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge to clarify the lysate.
- 3. Pulldown of Ubiquitinated Proteins:
- Incubate the lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to capture His-tagged ubiquitinated proteins.
- 4. Washing and Elution:
- Wash the beads sequentially with buffers containing decreasing concentrations of guanidine-HCl and then with a final wash buffer (e.g., 25 mM Tris-HCl, 20 mM imidazole, pH 6.8).
- Elute the ubiquitinated proteins by boiling the beads in 2x Laemmli sample buffer.
- 5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer to a membrane and probe with an antibody against the GSPT1 tag (e.g., anti-HA) to detect the ubiquitinated forms of GSPT1, which will appear as a high-molecular-weight smear.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This protocol outlines a competitive binding assay to measure the engagement of compounds with CRBN.[6]

- 1. Reagents and Plate Preparation:
- Prepare assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA).



- Use a low-volume 384-well plate.
- Reagents:
 - Biotinylated CRBN-DDB1 complex.
 - Europium-labeled streptavidin (donor fluorophore).
 - APC-labeled GSPT1 or a fluorescently labeled tracer that binds to the CRBN pocket (acceptor fluorophore).
 - CC-885 or test compounds.

2. Assay Procedure:

- Add biotinylated CRBN-DDB1 and europium-labeled streptavidin to the wells and incubate to allow complex formation.
- Add serial dilutions of CC-885 or test compounds.
- Add the APC-labeled GSPT1 or tracer.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
- 3. Data Acquisition:
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
- Excite the europium donor at ~340 nm.
- Measure emission at two wavelengths: ~615 nm (for the donor) and ~665 nm (for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- 4. Data Analysis:
- Plot the TR-FRET ratio against the logarithm of the compound concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

This guide provides a foundational understanding of the mechanism of CC-885-induced GSPT1 degradation, supported by quantitative data and detailed experimental protocols. Researchers can utilize this information to design and execute experiments to further investigate this and other molecular glue degraders.

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